molecular formula C13H10ClNO B8787076 (5-Amino-2-chlorophenyl)(phenyl)methanone

(5-Amino-2-chlorophenyl)(phenyl)methanone

Cat. No. B8787076
M. Wt: 231.68 g/mol
InChI Key: KZJVQORHPPEMBG-UHFFFAOYSA-N
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Patent
US06800651B2

Procedure details

2-Chloro-5-nitrobenzophenone (1.3 g,5.0 mmol), tin(II) chloride (4.5 g, 20 mmol), and ethanol (20 ml) were mixed and heated at 70° C. for 1 h. After cooling to room temperature, to the reaction mixture were added ice, EtOAc and aqueous NaHCO3 and it was stirred for 30 min. The organic layer was washed with brine and dried over MgSO4. Filtration and evaporation afforded 5-amino-2-Chlorobenzophenone. 1H NMR, 7.85(m,2H), 7.30-7.66 (m,3H7.20 (d,1H,J=8.8 Hz), 6.60-6.80 (m,2H). MS calcd 231.1; MS (M+1) 232.0.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[Sn](Cl)Cl.C(O)C.C([O-])(O)=O.[Na+]>CCOC(C)=O>[NH2:16][C:13]1[CH:14]=[CH:15][C:2]([Cl:1])=[C:3]([CH:12]=1)[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.5 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature, to the reaction mixture
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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